molecular formula C10H14OS B2464820 1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one CAS No. 84702-96-5

1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one

Cat. No.: B2464820
CAS No.: 84702-96-5
M. Wt: 182.28
InChI Key: OARPIKYRAJLSCE-UHFFFAOYSA-N
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Description

1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one is an organic compound with the molecular formula C10H14OS and a molecular weight of 182.29 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features an ethanone group attached to the thiophene ring

Preparation Methods

The synthesis of 1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one typically involves the following steps:

Chemical Reactions Analysis

1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ethanone group to an alcohol.

Scientific Research Applications

1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one can be compared with other thiophene derivatives:

Properties

IUPAC Name

1-[5-(2-methylpropyl)thiophen-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-7(2)6-9-4-5-10(12-9)8(3)11/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARPIKYRAJLSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(S1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-isobutyl-thiophene-2-carboxylic acid (550 mg, 2.99 mmol) in diethyl ether (20 mL), a solution of methyl lithium (3.75 mL, 1.6 M in diethyl ether) is slowly added at rt. The reaction mixture is stirred at rt for 1 h before it is carefully washed twice with water, dried over MgSO4, filtered and evaporated to give the title compound (336 mg) as a slightly yellow oil, LC-MS: tR=0.91 min, [M+1]+=183.07.
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
3.75 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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